Methyl 6-chloro-2-cyano-5-methylnicotinate
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Overview
Description
Methyl 6-chloro-2-cyano-5-methylnicotinate is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chloro, cyano, and methyl group on the nicotinate structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2-cyano-5-methylnicotinate typically involves the esterification of 6-chloro-2-cyano-5-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-2-cyano-5-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of amine or thiol derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 6-chloro-2-cyano-5-methylnicotinate is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-cyano-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 6-chloro-5-cyano-2-methylnicotinate
- Methyl nicotinate
- 6-chloro-2-cyano-5-methylnicotinic acid
Comparison: Methyl 6-chloro-2-cyano-5-methylnicotinate is unique due to the presence of both chloro and cyano groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, Methyl nicotinate lacks the chloro and cyano groups, resulting in different chemical properties and applications .
Biological Activity
Methyl 6-chloro-2-cyano-5-methylnicotinate is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article delves into its biological activity, including antimicrobial and anticancer properties, and provides insights from various studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with a methyl ester group, a cyano group, and a chlorine atom. Its molecular formula is C_10H_8ClN_2O_2, with a molecular weight of approximately 196.62 g/mol. The unique combination of functional groups contributes to its reactivity and potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.5 µg/mL |
S. aureus | 0.8 µg/mL |
P. aeruginosa | 1.0 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The observed effects are attributed to the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
A549 (Lung Cancer) | 15.0 |
The precise mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets within the cells. The presence of the cyano and chlorine groups may enhance its reactivity with biological macromolecules, leading to altered cellular functions.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The study found that at sub-MIC levels, the compound significantly reduced biofilm formation, indicating potential applications in treating biofilm-associated infections.
- Anticancer Research : In a study published in a peer-reviewed journal, researchers explored the effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 6-chloro-2-cyano-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-3-6(9(13)14-2)7(4-11)12-8(5)10/h3H,1-2H3 |
InChI Key |
VQEQQAJDKINCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)C#N)C(=O)OC |
Origin of Product |
United States |
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